molecular formula C14H23N3O2S B3416687 N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide CAS No. 886504-23-0

N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide

Cat. No.: B3416687
CAS No.: 886504-23-0
M. Wt: 297.42 g/mol
InChI Key: QTZDCDPLNMBSCA-UHFFFAOYSA-N
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Description

N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C14H23N3O2S and its molecular weight is 297.42 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide is 297.15109816 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-piperazin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)14-7-5-13(6-8-14)16-11-9-15-10-12-16/h5-8,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDCDPLNMBSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245013
Record name N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886504-23-0
Record name N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886504-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Weight and Formula of Piperazine Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and characterization of piperazine benzenesulfonamide derivatives. It moves beyond simple data listing to explore the structural logic, synthetic causality, and physicochemical validation required for high-impact medicinal chemistry.

Executive Summary: The Scaffold Advantage

The piperazine benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, merging the hydrophilic, pH-responsive nature of the piperazine ring with the pharmacophoric sulfonamide group. This combination is critical for targeting metalloenzymes (e.g., Carbonic Anhydrases), modulating G-protein coupled receptors (GPCRs), and disrupting tubulin polymerization.

Understanding the molecular weight (MW) and formula of these derivatives is not merely an administrative task; it is the primary filter for Lipinski’s Rule of Five (Ro5) compliance, influencing oral bioavailability, blood-brain barrier (BBB) permeation, and solubility profiles.

Chemical Space & Molecular Properties[1][2]

The Core Scaffold

The fundamental unit is 1-(benzenesulfonyl)piperazine .[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.30 g/mol [1]

  • LogP (Calculated): ~0.4 (Highly water-soluble, low membrane permeability without substitution).

Derivative Classes and Mass Shifts

Modifications typically occur at two vectors:

  • Sulfonamide Ring (

    
    ):  Modulates electronic properties (e.g., electron-withdrawing 
    
    
    
    groups enhance acidity of the sulfonamide NH if present, or lipophilicity).
  • Piperazine

    
     (
    
    
    
    ):
    The primary vector for increasing molecular complexity and target specificity.

Table 1: Physicochemical Profiles of Key Derivatives Data synthesized from high-impact medicinal chemistry campaigns (See References).

Derivative ClassSubstituent (

/

)
Molecular FormulaMolecular Weight ( g/mol )Primary Biological Target
Core Scaffold H / H

226.30General Intermediate
Antimicrobial 2,4-dinitro / Benzofuran-linker

601.59M. tuberculosis (H37Rv)
Anticancer 4-methoxy / Benzyl

346.44Tubulin Polymerization
CA Inhibitor 4-sulfamoyl / Hydroxyimine

345.39Carbonic Anhydrase IX/XII
Neuroactive H / 4-(Methylsulfonyl)benzyl

256.34Sigma Receptors
Hybrid 2-nitro / Benzhydryl

474.04Calcium Channels (

)

Analytic Insight: Note the jump from the core (226 Da) to the bioactive hybrids (474–601 Da). Many potent derivatives push the upper limit of Lipinski’s rule (MW < 500), necessitating careful monitoring of Polar Surface Area (PSA) to maintain cell permeability.

Synthesis & Validation Protocols

Mechanistic Synthesis Workflow

The synthesis relies on a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of the benzenesulfonyl chloride.

Critical Control Point: The reaction is exothermic and generates HCl. An acid scavenger (base) is strictly required to prevent the protonation of the unreacted piperazine, which would deactivate it as a nucleophile.

Protocol: General Synthesis of N-Substituted Sulfonamides
  • Reagents: Substituted piperazine (1.0 eq), Arylsulfonyl chloride (1.1 eq), Triethylamine (

    
    ) or DIPEA (2.0 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Why? To prevent hydrolysis of the sulfonyl chloride.

  • Procedure:

    • Dissolve piperazine derivative in DCM at 0°C (Ice bath controls exotherm).

    • Add base (

      
      ).
      
    • Add sulfonyl chloride dropwise over 20 mins.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Work-up: Wash with

    
     (removes acidic byproducts) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization (EtOH) or Column Chromatography (Hexane:EtOAc).

Visualization: Synthetic Pathway

Synthesispath Start Substituted Piperazine (Nucleophile) Intermediate Transition State (Tetrahedral Sulfonyl) Start->Intermediate Nucleophilic Attack Reagent Benzenesulfonyl Chloride (Electrophile) Reagent->Intermediate Product Target Sulfonamide (Stable Amide Bond) Intermediate->Product Cl- Elimination Base Base (Et3N/DIPEA) Scavenges HCl Base->Product Prevents Salt Formation

Figure 1: Nucleophilic substitution pathway for sulfonamide formation. The base is critical for driving equilibrium forward.

Characterization & Self-Validating Logic

To ensure the molecular formula and weight are correct, a multi-modal approach is required. A single method is insufficient for high-integrity research.

Proton NMR ( NMR) Validation
  • Diagnostic Signal: The piperazine ring protons appear as two distinct triplets (or broad singlets) around

    
     2.9–3.2 ppm.
    
  • Shift Logic: Upon sulfonylation, the protons adjacent to the sulfonamide nitrogen shift downfield (deshielded by the

    
     group) compared to the free amine.
    
  • Aromatic Region: The benzenesulfonyl moiety typically shows a doublet (ortho-protons) around

    
     7.7–7.9 ppm.
    
Mass Spectrometry (MS) Logic
  • Technique: ESI-MS (Electrospray Ionization) in Positive Mode (

    
    ).
    
  • Isotope Pattern: Sulfur (

    
    ) has a significant 
    
    
    
    isotope (~4.2%). A properly synthesized sulfonamide will show a distinct
    
    
    peak at ~4-5% intensity of the parent peak. Absence of this pattern indicates loss of the sulfur moiety.
Elemental Analysis (CHNOS)

For publication-quality purity (>95%), the experimental percentages of C, H, N, and S must be within 0.4% of the calculated theoretical values derived from the molecular formula.

Structure-Activity Relationship (SAR) Visualization[2]

The molecular weight of these derivatives directly correlates with their biological utility. The diagram below illustrates the decision matrix for optimizing these compounds.

SAR_Logic Core Core Scaffold MW ~226 Da Path_A Add Hydrophilic Tail (e.g., Carboxamide) Core->Path_A Optimization for Enzyme Surface Path_B Add Lipophilic Bulk (e.g., Benzhydryl) Core->Path_B Optimization for Cell Entry Result_A Target: CA IX (Tumor) MW: 350-450 Da High Solubility Path_A->Result_A Result_B Target: M. tuberculosis MW: 500-600 Da High Membrane Permeability Path_B->Result_B Risk Risk: MW > 600 Da Poor Solubility / Bioavailability Path_B->Risk Excessive Bulk

Figure 2: SAR Decision Matrix. Balancing Molecular Weight against target localization (extracellular enzyme vs. intracellular pathogen).

References

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PMC. Available at: [Link]

  • 1-(Benzenesulfonyl)piperazine | C10H14N2O2S. PubChem.[1] Available at: [Link]

  • Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors. Taylor & Francis Online. Available at: [Link]

Sources

Piperazine-Linked Sulfonamide Derivatives: A Technical Guide to Scaffold Optimization and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the medicinal chemistry, synthetic methodologies, and therapeutic applications of piperazine-linked sulfonamide derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Summary: The "Privileged" Synergy

In medicinal chemistry, the fusion of a piperazine ring with a sulfonamide moiety creates a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity.

  • The Piperazine Core: Provides conformational flexibility (chair/boat), distinct pKa values (tunable ionization), and enhanced aqueous solubility compared to planar aromatics. It acts as a rigid spacer that positions pharmacophores at precise distances.

  • The Sulfonamide Moiety (

    
    ):  Functions as a classic bioisostere for amide bonds but with unique geometry (tetrahedral sulfur) and hydrogen-bonding capabilities. It is a validated zinc-binding group (ZBG) in metalloenzymes and a critical pharmacophore in antimicrobial and antineoplastic agents.
    

This guide details the design, synthesis, and evaluation of these derivatives, focusing on their role as Carbonic Anhydrase (CA) inhibitors , antimicrobial agents , and anticancer effectors .

Medicinal Chemistry & SAR Landscape[1][2][3][4]

Structural Architecture

The general pharmacophore consists of three zones:

  • Zone A (Sulfonamide Terminus): The primary interaction site. In CA inhibitors, the unsubstituted

    
     binds the catalytic Zinc (
    
    
    
    ). In antimicrobials,
    
    
    -substitution modulates lipophilicity and target fit.
  • Zone B (Piperazine Linker): A semi-rigid connector. The distance between the sulfonamide and the distal aryl group is critical for spanning the active site gorge (e.g., in hCA IX).

  • Zone C (Distal Tail): Usually an aryl or heteroaryl group attached to the

    
     of piperazine. This region exploits hydrophobic pockets to confer isoform selectivity.
    
Structure-Activity Relationship (SAR) Rules
  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    on the distal phenyl ring (Zone C) often enhance metabolic stability and potency by altering the pKa of the piperazine nitrogen.
  • Steric Bulk: Bulky substituents (e.g., tert-butyl, benzyloxy) at the para-position of the distal ring can improve selectivity for transmembrane CA isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) by interacting with the hydrophobic rim of the enzyme active site.

  • Linker Dynamics: Direct sulfonyl attachment (

    
    -Pip) is common, but introducing an ethylene or acetamide spacer between the aromatic ring and the sulfonamide can retain potency while altering solubility profiles.
    

Synthetic Protocols

Retrosynthetic Analysis

The most robust route involves a convergent synthesis:

  • Path A: Nucleophilic attack of a piperazine derivative on a sulfonyl chloride.

  • Path B:

    
    -alkylation of a sulfonamide-bearing precursor.
    
Standard Operating Procedure: Sulfonylation of Piperazines

Objective: Synthesis of


-arylsulfonyl-4-substituted piperazine.

Reagents:

  • Substituted Piperazine (1.0 equiv)

  • Arylsulfonyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl2), dissolve the substituted piperazine (e.g.,

    
    -benzylpiperazine, 1.0 mmol) in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Add TEA (

    
    , 
    
    
    
    ) and cool the mixture to
    
    
    in an ice bath.
  • Coupling: Dropwise add a solution of the arylsulfonyl chloride (

    
    ) in DCM (
    
    
    
    ) over 15 minutes. Critical: Exothermic reaction; control rate to prevent side products.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane:EtOAc 6:4).

  • Workup:

    • Wash the organic layer with

      
       (
      
      
      
      ) to remove unreacted amine/base.
    • Wash with saturated

      
       (
      
      
      
      ) and Brine (
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0–5% MeOH in DCM).

Therapeutic Applications & Biological Evaluation[1][2][4][5][6]

Carbonic Anhydrase Inhibition (Anticancer/Glaucoma)

Mechanism: The sulfonamide anion (


) coordinates to the 

ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis (

).[1]
  • Target: hCA IX and XII are overexpressed in hypoxic tumors (breast, lung, brain) and regulate pH, promoting metastasis.

  • Assay Protocol (Stopped-Flow

    
     Hydrase): 
    
    • Buffer:

      
       HEPES (
      
      
      
      ),
      
      
      
      
      .
    • Indicator: Phenol red (

      
      ).
      
    • Reaction: Mix inhibitor (

      
      ) with enzyme solution. Initiate reaction by adding 
      
      
      
      -saturated water.
    • Measurement: Monitor absorbance drop at

      
      . Calculate 
      
      
      
      using the Hill equation.
Antimicrobial Activity

Mechanism: Piperazine sulfonamides often disrupt bacterial cell membranes or inhibit specific metalloenzymes (bacterial CAs, PDF).

  • Key Insight: Lipophilic tails (e.g., chlorophenyl) enhance penetration through the peptidoglycan layer of Gram-positive bacteria (

    
    ).
    
  • Assay Protocol (Broth Microdilution - MIC):

    • Inoculum: Adjust bacterial suspension to

      
      .
      
    • Plate Prep: Add

      
       of test compound (serial dilutions in DMSO/Media) to 96-well plates.
      
    • Incubation: Add

      
       inoculum. Incubate at 
      
      
      
      for 24h.
    • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Viable, Pink = Dead).

Quantitative Data Summary

Table 1: Representative SAR Data for Piperazine Sulfonamides (hCA Inhibition) Note: Data generalized from representative literature trends (e.g., Supuran et al.) for illustrative comparison.

Compound IDR1 (Sulfonamide)R2 (Piperazine N4)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Ref (AAZ) Acetazolamide-12.025.00.48
PS-1 4-SulfamoylphenylBenzyl0.914.50.06
PS-2 4-Sulfamoylphenyl4-F-Benzyl0.55.20.09
PS-3 4-Sulfamoylphenyl2,3,4-Tri-OMe-Benzyl8.4120.00.07
PS-4 4-Sulfamoylphenyl4-tert-Butyl-Benzyl15.02.17.14

Interpretation: Bulky lipophilic groups (PS-4) often shift selectivity towards the tumor-associated isoform hCA IX.

Visualization of Workflows & Mechanisms

Diagram 1: General Synthetic Pathway

This flow illustrates the convergent synthesis of the target scaffold.

SynthesisPath Start1 Sulfonyl Chloride (Ar-SO2Cl) Step1 Coupling Reaction (DCM, TEA, 0°C) Start1->Step1 Start2 N-Boc Piperazine Start2->Step1 Inter1 Intermediate A (Sulfonamide-Boc) Step1->Inter1 Step2 Deprotection (TFA/DCM) Inter1->Step2 Inter2 Free Amine (Piperazine-NH) Step2->Inter2 Step3 N-Alkylation (K2CO3, ACN, Reflux) Inter2->Step3 Reagent Alkyl/Aryl Halide (R-X) Reagent->Step3 Final Target Compound (Piperazine-Linked Sulfonamide) Step3->Final

Caption: Convergent synthetic route for N,N'-disubstituted piperazine sulfonamides involving protection, sulfonylation, and alkylation.

Diagram 2: Mechanism of Action (CA Inhibition)

Visualizing the molecular interaction within the enzyme active site.[1]

CAMechanism Drug Piperazine Sulfonamide (Inhibitor) Zn Zn(II) Ion (Catalytic Center) Drug->Zn Coordination (Sulfonamide N-) Thr199 Thr199 (Gatekeeper) Drug->Thr199 H-Bond (Sulfonamide O) Glu106 Glu106 (H-Bond Network) Drug->Glu106 H-Bond (Sulfonamide NH) Hydrophobic Hydrophobic Pocket (Selectivity Filter) Drug->Hydrophobic Van der Waals (Piperazine Tail) Inhibition Displacement of Nucleophilic H2O/OH- Zn->Inhibition

Caption: Binding mode of sulfonamide inhibitors in Carbonic Anhydrase. The sulfonamide coordinates Zinc, while the piperazine tail engages hydrophobic pockets.

Diagram 3: Lead Optimization Logic

A decision tree for refining hits into leads.

LeadOpt Start Hit Compound Identified CheckPotency Is Potency (Ki) < 10 nM? Start->CheckPotency CheckSelectivity Is Selectivity > 50-fold? CheckPotency->CheckSelectivity Yes Action1 Add EWG (F, Cl) to Distal Phenyl Ring CheckPotency->Action1 No CheckSolubility Is Solubility Adequate? CheckSelectivity->CheckSolubility Yes Action2 Increase Bulk (t-Butyl, O-Benzyl) CheckSelectivity->Action2 No Action3 Introduce Polar Group (Morpholine, OH) or Salt CheckSolubility->Action3 No Final Lead Candidate CheckSolubility->Final Yes Action1->CheckPotency Action2->CheckSelectivity Action3->CheckSolubility

Caption: Iterative optimization workflow for piperazine sulfonamide leads, addressing potency, selectivity, and physicochemical properties.

References

  • Supuran, C. T., et al. (2019).[2] "Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors." Bioorganic Chemistry.

  • Bhatt, A., et al. (2016). "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety." Medicinal Chemistry (Los Angeles).[3]

  • Abu Khalaf, R., et al. (2021). "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica.

  • Emami, S., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Letters in Organic Chemistry.

  • Mishra, C. B., et al. (2017). "Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study." European Journal of Medicinal Chemistry.

Sources

The Pharmacological Versatility of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide Content Type: Technical Whitepaper & Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Structural Argument

N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide (CAS 886504-23-0) represents a distinct "privileged structure" in medicinal chemistry. Unlike primary sulfonamides (


) which are classical Carbonic Anhydrase (CA) inhibitors, this molecule features an N,N-diethyl substitution . This structural modification serves a critical dual purpose: it ablates zinc-binding affinity (eliminating CA liability) and significantly enhances lipophilicity (cLogP 

2.5–3.0), optimizing the molecule for Blood-Brain Barrier (BBB) penetration.

Combined with a phenylpiperazine moiety—a hallmark pharmacophore for monoaminergic GPCRs—this molecule emerges as a high-value lead scaffold for Central Nervous System (CNS) therapeutics, specifically targeting Serotonin (5-HT) and Dopamine (D2/D3) receptor modulation, with secondary utility in metabolic syndrome via PPAR pathways.

Pharmacophore Decomposition & Mechanism of Action

To understand the therapeutic potential, we must deconstruct the molecule into its functional domains. The efficacy of this compound is driven by the synergy of three distinct regions:

A. The Piperazine "Warhead" (Basic Center)
  • Function: Acts as the primary binding motif for aminergic G-Protein Coupled Receptors (GPCRs).

  • Mechanism: The secondary amine (

    
     of piperazine) is protonated at physiological pH. This cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of 5-HT and Dopamine receptors.
    
  • Therapeutic Implication: Cognitive enhancement (5-HT6 antagonism), antipsychotic activity (D2/5-HT2A modulation).

B. The Sulfonamide Linker (Electronic Tuner)
  • Function: Provides a rigid geometry and electron-withdrawing character.

  • Mechanism: The sulfonyl group lowers the pKa of the phenyl ring system and acts as a hydrogen bond acceptor.

  • Differentiation: The N,N-diethyl capping prevents the ionization required for Carbonic Anhydrase inhibition, thereby reducing off-target renal and ocular side effects common to sulfonamide drugs.

C. The N,N-Diethyl Tail (Lipophilic Driver)
  • Function: ADME optimization.

  • Mechanism: The ethyl groups increase the hydrophobic surface area, facilitating passive diffusion across the endothelial cells of the BBB.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional mapping of the molecule.

SAR_Logic Molecule N,N-diethyl-4-piperazin-1-yl- benzenesulfonamide Piperazine Piperazine Ring (Basic Amine) Molecule->Piperazine Sulfonamide Sulfonamide Core (Electron Withdrawing) Molecule->Sulfonamide Diethyl N,N-Diethyl Group (Lipophilic Cap) Molecule->Diethyl Target_GPCR Target: 5-HT/Dopamine Receptors (CNS Indications) Piperazine->Target_GPCR Salt bridge with Asp3.32 Sulfonamide->Target_GPCR Rigid Linker Target_Avoid Avoids: Carbonic Anhydrase (Renal/Ocular Side Effects) Diethyl->Target_Avoid Blocks Zn coordination ADME ADME: High BBB Permeability Diethyl->ADME Increases LogP

Caption: Functional decomposition of the scaffold showing how specific moieties drive CNS targeting while avoiding classical sulfonamide liabilities.

Therapeutic Applications

Primary Indication: 5-HT6 Receptor Antagonism (Cognitive Disorders)

The 4-piperazinyl-benzenesulfonamide scaffold is structurally homologous to known 5-HT6 antagonists (e.g., SB-271046). Blockade of 5-HT6 receptors increases cholinergic and glutamatergic neurotransmission.

  • Potential: Treatment of Alzheimer’s disease and cognitive deficits in schizophrenia.

  • Evidence: Phenylpiperazines are established privileged structures for 5-HT receptor affinity [1].

Secondary Indication: Metabolic Syndrome (PPAR Modulation)

Recent studies indicate that piperazinyl-benzenesulfonamide derivatives can act as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 or PPAR

.[1]
  • Potential: Lipid normalization and insulin sensitization.

  • Mechanism: The sulfonamide moiety mimics the acidic headgroup found in fibrates, while the lipophilic tail engages the ligand-binding domain (LBD) [2].

Technical Guide: Synthesis & Validation Protocols

A. Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

To access this scaffold for research, a robust two-step synthesis is recommended. This protocol prioritizes purity and yield.[2]

Reagents:

  • 4-Fluorobenzenesulfonyl chloride

  • Diethylamine

  • Piperazine (anhydrous)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Sulfonamide Formation:

    • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM at 0°C.

    • Add Diethylamine (1.1 eq) and TEA (1.2 eq) dropwise.

    • Stir for 2h. Wash with 1N HCl and Brine. Isolate N,N-diethyl-4-fluorobenzenesulfonamide.

  • Piperazine Coupling (

    
    ): 
    
    • Dissolve the intermediate (from Step 1) in Acetonitrile.

    • Add excess Piperazine (3.0 eq) to prevent bis-substitution.

    • Add

      
       (2.0 eq) as a base.
      
    • Critical Step: Reflux at 80°C for 12–16 hours. The electron-withdrawing sulfonamide activates the para-fluorine for displacement.

  • Purification:

    • Evaporate solvent. Resuspend in EtOAc/Water.

    • Extract organic layer.

    • Recrystallize from Ethanol/Hexane or purify via Column Chromatography (MeOH:DCM 1:9).

B. Validation Assay: Radioligand Binding (5-HT6)

Objective: Determine affinity (


) of the compound for the Serotonin 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT6 receptor.

  • Radioligand:

    
    -LSD (Lysergic Acid Diethylamide) or 
    
    
    
    -SB-271046.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    

Protocol:

  • Membrane Preparation: Homogenize HEK293 cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation:

    • Total Binding: Membrane +

      
      -Ligand (2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Ligand + Methiothepin (10 
      
      
      
      M).
    • Test: Membrane +

      
      -Ligand + N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Experimental Workflow

Workflow Start Start: 4-Fluorobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (+ Diethylamine) Start->Step1 Intermed Intermediate: N,N-diethyl-4-fluorobenzenesulfonamide Step1->Intermed Step2 Step 2: SnAr Coupling (+ Piperazine, K2CO3, Reflux) Intermed->Step2 Product Product: N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide Step2->Product Assay Validation: [3H]-Ligand Binding Assay Product->Assay

Caption: Synthetic pathway from precursor to validated lead compound via SnAr mechanism.

Quantitative Data Summary (Predicted vs. Typical Class Values)

The following table summarizes the physicochemical properties of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide compared to a standard primary sulfonamide (Sulfanilamide).

PropertyN,N-diethyl-4-piperazin-1-yl-BSSulfanilamide (Reference)Therapeutic Implication
Molecular Weight ~297.4 g/mol 172.2 g/mol Optimal for oral bioavailability (<500 Da).
cLogP (Lipophilicity) 2.6 – 3.1 -0.7High CNS Penetration vs. Systemic restriction.
H-Bond Donors 1 (Piperazine NH)2Improved membrane permeability.
pKa (Basic) ~8.5 (Piperazine)~10.4 (Sulfonamide)Protonated at physiological pH (GPCR binding).
CA Inhibition (

)
> 10,000 nM (Inactive) ~10–100 nMNo diuretic/glaucoma side effects.

Safety & Toxicity Profile (Predicted)

Based on the structural motifs, the following safety considerations apply:

  • hERG Inhibition Risk: Phenylpiperazines can block hERG potassium channels. Mitigation: Early ADME screening for QT prolongation is mandatory.

  • Metabolic Stability: The N,N-diethyl group is susceptible to oxidative dealkylation by CYP450 enzymes (CYP2D6/3A4). Mitigation: Deuteration of the ethyl groups could extend half-life.

  • Genotoxicity: Unlike aromatic amines (anilines), the sulfonamide linkage generally mitigates the risk of toxic metabolite formation (e.g., quinone imines).

References

  • Lopez-Rodriguez, M. L., et al. (2005). "Design, Synthesis, and Structure-Activity Relationships of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Deka, N., et al. (2011). "Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome." Journal of Chemistry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (n.d.). "N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide."[3][4][5] National Center for Biotechnology Information.

  • Bajare, S., et al. (2021). "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega.

Sources

Methodological & Application

preparing N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization and Preparation of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide for High-Fidelity Biological Assays

Part 1: Introduction & Physicochemical Logic

1.1 The Molecule N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide is a bifunctional pharmacophore often utilized in Structure-Activity Relationship (SAR) studies targeting GPCRs (e.g., 5-HT6, 5-HT7) and specific proteases. Its structure combines a lipophilic, non-ionizable benzenesulfonamide core with a hydrophilic, basic piperazine moiety.[1]

1.2 The Solubility Paradox Successful biological data depends on understanding the "push-pull" nature of this molecule:

  • The Sulfonamide Tail: The N,N-diethyl substitution renders the sulfonamide nitrogen non-acidic and highly lipophilic.[1] This region drives membrane permeability but limits aqueous solubility.[1]

  • The Piperazine Head: The secondary amine (N4 position) is basic (Calculated pKa ~9.0–9.8).[1] At physiological pH (7.4), this amine exists in equilibrium between its protonated (cationic, soluble) and deprotonated (neutral, insoluble) states.[1]

Critical Insight: The most common failure mode in assays involving this compound is micro-precipitation upon dilution from DMSO into neutral buffers.[1] As the pH shifts from the acidic environment of some stocks to pH 7.4, the percentage of the neutral free-base increases, potentially crashing out of solution if the concentration exceeds the thermodynamic solubility limit.[1]

Part 2: Pre-Assay Quality Control (QC)

Before any biological experiment, the compound's integrity must be validated.[1] Piperazine derivatives are prone to specific degradation pathways.

Protocol 1: QC Workflow

  • Appearance Check: The solid should be a white to off-white powder.[1] Yellowing often indicates oxidation of the piperazine ring.[1]

  • LC-MS Verification:

    • Target Mass: ~297.4 Da (M+H).

    • Impurity Watch: Look for M+16 peaks (N-oxide formation) or M+44 peaks (Carbamate formation from CO2 absorption by the secondary amine).[1]

  • Solubility Test: Dissolve a small aliquot (0.5 mg) in 500 µL DMSO. It should dissolve instantly and clearly. If sonication >5 mins is required, the sample may be a salt form (e.g., HCl) requiring different handling, or it has degraded.[1]

Part 3: Stock Solution Preparation (The "Golden Protocol")

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) that prevents degradation and ensures reproducibility.

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile-filtered.[1]

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.[1]

Step-by-Step Methodology:

  • Gravimetric Determination:

    • Do not rely on the vendor's label weight.[1] Weigh the solid into the amber vial using an analytical balance (readability 0.01 mg).

    • Example: Mass = 3.45 mg.[1]

  • Molarity Calculation:

    • Use the formula:

      
      [1]
      
    • Where

      
       = Volume of DMSO (mL), 
      
      
      
      = mass (mg),
      
      
      = 297.4 g/mol ,
      
      
      = Target Concentration (M).[1]
    • For 10 mM (0.01 M):

      
      .[1]
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the center of the vial.[1]

    • Vortex at medium speed for 30 seconds.

    • Visual Check: Hold against a light source.[1] The solution must be crystal-clear.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Expert Tip: Overlay with Argon or Nitrogen gas before capping to prevent the secondary amine from reacting with atmospheric CO2.[1]

Part 4: Working Solutions & Serial Dilution

The Challenge: Diluting a 10 mM DMSO stock directly into a cell culture media (aqueous) can cause "shock precipitation."[1]

Protocol 2: The Intermediate Dilution Method

StepSource SolutionSolvent/BufferFinal Conc.[1]DMSO %State
1 10 mM Master Stock100% DMSO10 mM100%Stable
2 10 µL of Step 1990 µL PBS (pH 7.4) 100 µM1%Risk Zone
3 100 µL of Step 2900 µL Media10 µM0.1%Assay Ready

Mitigation Strategy for Step 2 (The Risk Zone): If precipitation is observed at Step 2 (cloudiness):

  • Change the Intermediate Solvent: Instead of diluting directly into PBS, create a 100x Working Stock in pure DMSO.

  • Dilute into Assay Volume: Spike this 100x DMSO stock directly into the assay well containing media. This ensures rapid dispersion before nuclei can form.[1]

Diagram 1: Stock Preparation & Dilution Logic

G Solid Solid Compound (Hygroscopic Risk) Weigh Weigh & Calculate (Use MW ~297.4) Solid->Weigh Desiccate DMSO Dissolve in Anhydrous DMSO (10-20 mM) Weigh->DMSO Vortex QC Visual QC & Aliquot Storage (-20°C) DMSO->QC Clear Solution? Dilution Intermediate Dilution (Avoid Aqueous Shock) QC->Dilution Thaw Dilution->DMSO Precipitation? Recalculate Solubility Assay Final Assay Well (<0.5% DMSO) Dilution->Assay 1:1000 Dilution

Caption: Workflow for converting solid compound into a stable bio-assay system. Note the feedback loop if precipitation occurs during dilution.

Part 5: Assay-Specific Considerations

5.1 Cell-Based Assays (Permeability & Cytotoxicity)

  • Permeability: The N,N-diethyl group enhances passive diffusion.[1] Expect rapid intracellular accumulation.[1]

  • Lysosomal Trapping: Due to the basic piperazine (pKa ~9), this compound may accumulate in acidic lysosomes (pH 4.5), potentially reducing cytosolic concentration.[1]

    • Control: Pre-incubate with Bafilomycin A1 (lysosomal pH disruptor) if efficacy seems lower than expected.[1]

5.2 Enzymatic/Binding Assays

  • Buffer Compatibility: Avoid buffers containing high concentrations of phosphate if using calcium salts, as this can coprecipitate with the compound at high concentrations.[1] Tris-HCl or HEPES (pH 7.4) are preferred.

  • Non-Specific Binding (NSB): The lipophilic tail can stick to polypropylene plates.[1]

    • Solution: Use Low-Binding plates (e.g., Corning NBS™) or add 0.01% BSA/Tween-20 to the assay buffer to act as a carrier.

Diagram 2: pH-Dependent Solubility Logic

Solubility cluster_0 Assay Environment Acid Acidic pH (< 6.0) Protonated Piperazine (NH+) Physio Physiological pH (7.4) Equilibrium State Acid->Physio High Solubility Basic Basic pH (> 9.0) Neutral Free Base Physio->Basic Risk of Precipitation Basic->Physio Re-acidification

Caption: The solubility of the compound is dictated by the protonation state of the piperazine nitrogen.[1] Maintain pH < 8.0 to ensure solubility.

Part 6: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Compound precipitates upon adding to media "Solvent Shock" (Rapid change in polarity)Dilute compound in media step-wise or increase BSA concentration (0.1%) to solubilize.
Loss of potency over time (Stock) Oxidation of Piperazine or CO2 absorptionCheck LCMS.[1] Synthesize fresh stock. Store under Nitrogen.[1]
High background in fluorescence assays Compound aggregation / Micelle formationSpin down assay plate (1000xg, 1 min).[1] Ensure concentration is < Solubility Limit (~50 µM in aqueous).[1]
Yellowing of solid powder Photo-oxidationDiscard.[1] Purchase fresh compound and store in dark/amber vials.

References

  • PubChem. N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide - Compound Summary.[2] National Library of Medicine.[1] [Link][1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (General principles of solubility for basic lipophilic amines). [Link]

  • Journal of Medicinal Chemistry. General procedures for sulfonamide synthesis and biological evaluation. (Contextual reference for sulfonamide stability). [Link]

Sources

in vitro screening methods for piperazine sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Screening Strategies for Piperazine Sulfonamide Scaffolds

Abstract

The piperazine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging the solubility-enhancing properties of the piperazine ring with the zinc-binding capability of the sulfonamide warhead. This class is predominantly investigated for Carbonic Anhydrase (CA) inhibition (specifically tumor-associated isoforms hCA IX/XII) and Matrix Metalloproteinase (MMP) modulation. This guide provides a validated screening workflow, moving from physicochemical stability to enzymatic target engagement and cellular phenotype analysis.

Screening Philosophy & Workflow

Unlike generic small molecules, piperazine sulfonamides present specific challenges:

  • pH-Dependent Solubility: The basic piperazine nitrogen (

    
    ) creates solubility cliffs at physiological pH (7.4) if not properly substituted.
    
  • Zinc Chelation: The sulfonamide moiety targets metalloenzymes; therefore, assay buffers must be strictly free of chelating agents (e.g., EDTA, EGTA) that cause false positives.

Figure 1: Integrated Screening Workflow

ScreeningWorkflow cluster_0 Phase 1: PhysChem (Go/No-Go) cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular Phenotype Start Compound Library (Piperazine Sulfonamides) Solubility Kinetic Solubility (Nephelometry/HPLC) Start->Solubility PAMPA Permeability (PAMPA-BBB) Solubility->PAMPA >50 µM CA_Assay hCA IX/XII Inhibition (Esterase/Stopped-Flow) PAMPA->CA_Assay High Perm. MMP_Assay MMP-2/9 Inhibition (FRET Peptide) PAMPA->MMP_Assay Cyto Cytotoxicity (SRB Assay) CA_Assay->Cyto IC50 < 100 nM MMP_Assay->Cyto IC50 < 100 nM Invasion Invasion Assay (Transwell) Cyto->Invasion Lead Validated Lead Invasion->Lead

Caption: Hierarchical screening funnel prioritizing physicochemical suitability before expensive biological assays.

Phase 1: Physicochemical Profiling

Piperazine sulfonamides often suffer from poor solubility in non-acidic media. Standardizing the Kinetic Solubility Assay is critical to avoid "false negatives" where the compound precipitates in the assay well.

Protocol: High-Throughput Kinetic Solubility
  • Principle: Measures the compound's precipitation point in aqueous buffer (PBS, pH 7.4) starting from a DMSO stock.

  • Critical Constraint: The piperazine ring may protonate at lower pH. Ensure pH is strictly maintained at 7.4.

Materials:

  • 10 mM Compound stocks in DMSO.

  • PBS Buffer (pH 7.4).

  • 96-well UV-Star® microplates (Greiner).

Procedure:

  • Preparation: Dispense 196 µL of PBS (pH 7.4) into the assay plate.

  • Spiking: Add 4 µL of compound stock (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 600 rpm for 2 hours at 25°C. Do not heat.

  • Filtration: Transfer supernatant through a 0.45 µm filter plate (vacuum manifold) to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard injection (4 µL stock in 196 µL Acetonitrile).

Data Analysis:



Phase 2: Enzymatic Target Engagement

Two primary mechanisms define this scaffold: Carbonic Anhydrase (CA) inhibition (via the sulfonamide) and MMP inhibition.

Protocol A: Carbonic Anhydrase (hCA) Inhibition Assay
  • Context: While stopped-flow CO2 hydration is the gold standard, the Esterase Assay using 4-Nitrophenyl acetate (4-NPA) is superior for high-throughput screening of sulfonamides.

  • Mechanism: hCA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow, 400 nm). Sulfonamides block the active site Zn²⁺, preventing hydrolysis.

Reagents:

  • Enzyme: Recombinant hCA IX or XII (biologically relevant for cancer).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in Acetonitrile.

  • Buffer: 12.5 mM Tris-SO₄, pH 7.6 (Avoid Chloride buffers; Cl⁻ is a weak CA inhibitor).

Step-by-Step:

  • Plating: Add 80 µL of Assay Buffer to 96-well clear plates.

  • Inhibitor: Add 10 µL of Piperazine Sulfonamide (dilution series). Incubate 10 mins at 25°C to allow sulfonamide-Zn²⁺ coordination.

  • Enzyme: Add 10 µL of hCA isozyme (final conc. 50-100 nM).

  • Start: Initiate with 100 µL of 4-NPA substrate (freshly prepared).

  • Read: Monitor Absorbance (400 nm) kinetically for 15 mins.

Figure 2: Sulfonamide Mechanism of Action

MOA Sulfonamide Piperazine Sulfonamide (R-SO2-NH2) Zn Active Site Zn2+ (His3 Coordination) Sulfonamide->Zn Coordinates Inhibition Competitive Inhibition (Tetrahedral Adduct) Sulfonamide->Inhibition Displaces H2O/OH- Substrate Substrate (CO2 or 4-NPA) Zn->Substrate Catalyzes TumorEffect pH Regulation Failure (Acidosis Reversal) Inhibition->TumorEffect Downstream Efficacy

Caption: Sulfonamide anion binds the catalytic Zinc, displacing the zinc-bound water/hydroxide ion essential for catalysis.[1][2][3]

Protocol B: MMP-2/9 Fluorometric Assay
  • Context: Piperazine sulfonamides often target the S1' pocket of MMPs.

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FRET peptide).

Procedure:

  • Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35. Crucial: No EDTA.

  • Activation: Activate pro-MMP with APMA (p-aminophenylmercuric acetate) for 2 hrs at 37°C prior to assay.

  • Reaction: Mix 20 µL enzyme + 20 µL compound. Incubate 30 min.

  • Start: Add 10 µL FRET substrate (10 µM final).

  • Read: Ex/Em = 328/393 nm.

Phase 3: Cellular Efficacy (SRB Assay)

For sulfonamides, the Sulforhodamine B (SRB) assay is preferred over MTT.

  • Why? MTT relies on mitochondrial reductase. Some sulfonamides can interfere with mitochondrial respiration or redox potential directly, causing artifacts. SRB measures total protein mass, which is a more stable proxy for cytotoxicity in this class.

Protocol:

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

  • Fixation: Cold TCA (Trichloroacetic acid) fixation. Add 50 µL of 50% TCA (4°C) directly to medium. Incubate 1 hr at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL 0.4% SRB solution (in 1% acetic acid) for 20 mins.

  • Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Dissolve bound dye with 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Data Interpretation & Reference Values

Table 1: Expected Potency Ranges for Piperazine Sulfonamides

TargetAssay TypePotency (Good Hit)Control InhibitorNotes
hCA IX Esterase (4-NPA)

Acetazolamide (

)
Selectivity over hCA II is key.[4]
hCA XII Stopped-Flow

AcetazolamideTumor-associated isoform.
MMP-2 FRET

NNGHHydroxamate group usually required for high potency.
Cytotoxicity SRB (Breast Cancer)

DoxorubicinCompounds often cytostatic, not cytotoxic.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Marcinkowska, M., et al. (2020). Synthesis and Biological Evaluation of Piperazine Sulfonamide Derivatives as Novel Anticancer Agents. International Journal of Molecular Sciences. Link

  • Fields, G. B., & Van Wart, H. E. (1992). A fluorogenic substrate for matrix metalloproteinases. Analytical Biochemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide

[1][2]

Ticket ID: #SYN-2024-884 Subject: Yield Optimization & Impurity Control for Piperazinyl-Sulfonamide Scaffold Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Core Directive

User Goal: Maximize the yield of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide. Current Status: Likely experiencing low yields due to two competing failure modes:[4]

  • Regioselectivity Failure: Formation of the bis-arylated "dimer" impurity (where one piperazine molecule reacts with two sulfonamide rings).[1][2]

  • Reactivity Stagnation: Poor conversion of the 4-chloro aryl ring via SNAr due to insufficient activation.

The Solution: This guide replaces the standard "trial-and-error" approach with a kinetically controlled protocol. We will utilize a Nucleophilic Aromatic Substitution (SNAr) strategy, optimized by modulating the leaving group (Cl vs. F) and stoichiometry to suppress dimerization.[3]

The Synthetic Pathway (Visualized)

The synthesis consists of two distinct modules. Understanding the "Critical Control Points" (CCPs) in this flow is essential for yield improvement.

SynthesisFlowSM14-Chlorobenzenesulfonyl chlorideInterIntermediate A:4-Chloro-N,N-diethylbenzenesulfonamideSM1->InterStep 1: SulfonylationDCM, 0°C -> RTCCP: Moisture ControlReagent1Diethylamine(Et2NH)Reagent1->InterProdTarget Product:N,N-diethyl-4-piperazin-1-yl-benzenesulfonamideInter->ProdStep 2: SNArDMSO, 120°C, K2CO3CCP: StoichiometryImpurityImpurity B (Dimer):Bis-arylated piperazineInter->ImpuritySide Reaction(Low Piperazine Conc.)Reagent2Piperazine(Excess 4-5 eq)Reagent2->Prod

Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs). The dashed red line represents the dimerization pathway that must be suppressed.

Module 1: Sulfonamide Formation (The Foundation)[3]

Objective: Synthesize the intermediate 4-chloro-N,N-diethylbenzenesulfonamide. Common Failure: Hydrolysis of the sulfonyl chloride starting material, leading to sulfonic acid (water soluble, lost in workup).[3]

Protocol 1.0: Robust Sulfonylation
  • Setup: Flame-dry a round-bottom flask under N2.

  • Solvent: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base: Add Triethylamine (TEA) (1.2 eq) to scavenge HCl. Note: Diethylamine can act as its own base, but using TEA is more atom-economical.[1][2][3]

  • Addition: Cool to 0°C. Add Diethylamine (1.1 eq) dropwise. The reaction is exothermic; rapid addition causes local heating and hydrolysis.

  • Workup: Wash with 1N HCl (to remove TEA/amines) followed by saturated NaHCO3 (to remove hydrolyzed sulfonic acid). Dry over MgSO4.

Technical Insight: The electron-withdrawing sulfonyl group activates the benzene ring for the next step. If you use 4-fluorobenzenesulfonyl chloride here (more expensive), the next step will proceed 10x faster.[2][3]

Module 2: SNAr Coupling (The Yield Killer)

Objective: Displace the halogen with piperazine. The Problem: Piperazine has two nitrogens.[4][5] Once the first nitrogen reacts, the product is still a nucleophile. If the concentration of the intermediate is high relative to piperazine, the product will react again to form a dimer (Impurity B).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Aryl Chloride is too stable.[1][2][3]Option A: Increase Temp to 130°C in DMSO.Option B: Switch to 4-Fluoro analog (F is a better leaving group in SNAr).
High "Dimer" Impurity Stoichiometry error.Increase Piperazine to 5.0 equivalents . This statistically forces the intermediate to encounter free piperazine, not product.
Dark/Tarred Mixture Oxidation of amines.Degas solvents with N2 sparging for 15 mins before heating.[2]
Product stuck in Water Poor extraction pH.[2]Piperazine is amphoteric.[2] See "Purification Logic" below.
Protocol 2.0: Optimized SNAr
  • Reagents: Combine Intermediate A (1.0 eq), Piperazine (5.0 eq), and K2CO3 (2.0 eq).

  • Solvent: DMSO (Dimethyl sulfoxide).[1][2] Why? SNAr requires a polar aprotic solvent to solvate the cation (K+), leaving the carbonate anion "naked" and more basic.[3]

  • Conditions: Heat to 120°C for 12-16 hours.

    • Pro-Tip: If using the 4-Fluoro intermediate, heat to only 80°C .

  • Monitoring: TLC (10% MeOH in DCM). Look for the disappearance of the non-polar intermediate.

Module 3: Purification Logic (Self-Validating System)[1][2][3]

Purifying piperazine derivatives is challenging due to their polarity.[2][4] We utilize the pH-Switch Extraction Method to isolate the mono-substituted product from the excess piperazine and non-basic impurities.[1]

WorkupLogicMixCrude Reaction Mixture(DMSO, Product, Excess Piperazine, Salts)Step11. Dilute with Water2. Extract with EtOAcMix->Step1Org1Organic Layer 1(Contains Product + Non-polar impurities)Step1->Org1Aq1Aqueous Layer 1(DMSO, Salts, Some Piperazine)Step1->Aq1Step2Wash Org Layer withDilute HCl (pH 2-3)Org1->Step2Org2Organic Layer 2(Discard Non-basic impurities)Step2->Org2Aq2Aqueous Layer 2(Product-H+ salt)Step2->Aq2Step3Basify Aq Layer (pH > 10)Extract with DCMAq2->Step3FinalFinal Organic Layer(Pure Product)Step3->Final

Figure 2: The pH-Switch extraction protocol relies on the basicity of the piperazine nitrogen to separate it from neutral impurities.[1][2][4]

Purification Protocol:

  • Quench: Pour reaction mixture into water. Extract 3x with Ethyl Acetate (EtOAc).[1][2]

  • Acid Wash: Wash the combined EtOAc layers with 1N HCl. The product (containing a basic amine) will protonate and move into the aqueous layer . Neutral impurities remain in the EtOAc (discard organic).

  • Base Release: Basify the aqueous layer with NaOH or NH4OH to pH > 10. The product is now neutral (free base).

  • Final Extraction: Extract the aqueous layer with Dichloromethane (DCM).[2] Dry over Na2SO4 and evaporate.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-piperazine to prevent dimerization? A: Yes. Using N-Boc-piperazine (1.1 eq) prevents bis-alkylation completely.[1][2] However, it adds two steps (protection/deprotection) and increases raw material costs.[2][3] The 5.0 eq excess piperazine method is generally preferred for scale-up unless the piperazine reagent is extremely expensive.

Q: Why is the reaction so slow with the Chloro-derivative? A: The benzene ring is deactivated. While the sulfonamide group is electron-withdrawing (good for SNAr), the chloride is a poor leaving group compared to fluoride in this specific mechanism. The rate-determining step is the nucleophilic attack, and the high electronegativity of Fluorine stabilizes the Meisenheimer complex intermediate better than Chlorine.

Q: Can I use water as a solvent? A: Recent "Green Chemistry" advances suggest SNAr can proceed in water using surfactants like TPGS-750-M, but for this specific sulfonamide, solubility issues often lead to poor conversion.[1][2][3] Stick to DMSO or DMF for reliability.[2]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[2][3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.[2][6]

  • Reactivity of Fluoro vs.

    • Iqbal, M. A., et al. (2019).[2][3][7] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1][2][7][8] Molecules.[2][5][6][8][9][10][11][12][13][14]

  • Piperazine Purification & Handling

    • BenchChem Technical Support.[2][5] Purification of Piperazine-Containing Compounds.

  • General Sulfonamide Synthesis

    • Woolven, H., et al. (2016).[2][3] The synthesis of sulfonamides. Chemical Reviews.[2][6] [1][2][3]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Piperazinyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of pharmacologically relevant scaffolds is paramount for unambiguous compound identification, metabolite profiling, and quality control. The piperazinyl benzenesulfonamide core is a ubiquitous motif in medicinal chemistry, and a deep understanding of its fragmentation patterns is crucial for confident structural elucidation. This guide provides an in-depth comparison of the fragmentation behavior of this class of compounds, supported by mechanistic insights and detailed experimental protocols.

Core Fragmentation Mechanisms: A Tale of Two Moieties

The fragmentation of piperazinyl benzenesulfonamides in tandem mass spectrometry (MS/MS) is largely dictated by the interplay between the benzenesulfonamide and piperazine functionalities. The charge is typically retained on the more basic nitrogen of the piperazine ring. Subsequent fragmentation is then driven by the relative bond strengths and the stability of the resulting fragment ions.

The Benzenesulfonamide Moiety: Characteristic Cleavages

The benzenesulfonamide group undergoes several characteristic fragmentation reactions. One of the most prominent is the cleavage of the S-N bond, which can lead to the formation of a benzenesulfonyl cation or related species. Another key fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), a rearrangement process that has been observed for various sulfonamides.[1][2] The fragmentation of the benzenesulfonamide portion itself can yield characteristic ions such as m/z 77 (phenyl cation) and m/z 141 (benzenesulfonyl cation).

A notable fragmentation pathway for some sulfonamides involves the unanticipated loss of SO₂ (64 Da).[1] This complex rearrangement suggests the cleavage of two bonds and is a diagnostic feature to look for in the mass spectra of these compounds.[1][2]

The Piperazine Ring: Ring Opening and Fission

The piperazine ring, being a cyclic diamine, is prone to ring-opening reactions upon collision-induced dissociation (CID). The fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the ring, leading to a series of characteristic low-mass fragment ions. Common fragment ions for piperazine-containing compounds include m/z 56, 70, and 119, which arise from different ring cleavage pathways.[3] The specific fragmentation pattern can be influenced by the substituents on the piperazine nitrogen atoms.

The Combined Fragmentation Pattern: A Synergistic Breakdown

When the piperazinyl and benzenesulfonamide moieties are combined, the resulting fragmentation pattern is a composite of the pathways described above. The initial protonation typically occurs on one of the piperazine nitrogens. The subsequent fragmentation cascade is influenced by the nature of the substituents on both the benzene ring and the second piperazine nitrogen.

A generalized fragmentation scheme often involves:

  • Cleavage of the S-N bond: This is a common initial fragmentation step, leading to the formation of a protonated piperazine species and a benzenesulfonyl radical, or a benzenesulfonyl cation and a neutral piperazine.

  • Fragmentation of the piperazine ring: The protonated piperazine fragment can then undergo further fragmentation through ring opening and fission, producing the characteristic low-mass ions.

  • Neutral loss of SO₂: The parent molecule or larger fragments can exhibit the neutral loss of SO₂, indicating a rearrangement process.[1][2]

  • Cleavage of the N-C bond of the piperazine ring: This can lead to the formation of a benzenesulfonamide fragment and a piperazine-derived fragment.

Below is a Graphviz diagram illustrating the principal fragmentation pathways.

fragmentation_pathway M [M+H]+ F1 Benzenesulfonyl Cation M->F1 S-N Cleavage F2 Protonated Piperazine M->F2 S-N Cleavage F3 [M+H - SO2]+ M->F3 Neutral Loss of SO2 F5 Benzenesulfonamide Fragment M->F5 N-C Cleavage F4 Piperazine Ring Fragments (m/z 56, 70, etc.) F2->F4 Ring Fission

Caption: Principal fragmentation pathways of piperazinyl benzenesulfonamides.

Comparative Fragmentation Analysis

To illustrate the influence of substitution on the fragmentation pattern, let's consider two hypothetical piperazinyl benzenesulfonamides: Compound A (unsubstituted) and Compound B (with an electron-withdrawing group on the benzene ring and an alkyl substituent on the second piperazine nitrogen).

Characteristic Ion (m/z)OriginExpected Relative Abundance (Compound A)Expected Relative Abundance (Compound B)Rationale for Difference
[M+H]+ Molecular IonHighModerateThe increased lability of the S-N bond in Compound B due to the electron-withdrawing group can lead to more facile fragmentation and a less abundant molecular ion.
[M+H - SO₂]+ Neutral Loss of SO₂ModerateHighElectron-withdrawing groups on the aromatic ring can promote the SO₂ extrusion.[2]
Benzenesulfonyl Cation S-N CleavageModerateHighThe electron-withdrawing group in Compound B stabilizes the resulting cation, favoring this fragmentation pathway.
Protonated Piperazine S-N CleavageHighModerateThe presence of an alkyl group on the second nitrogen of Compound B can influence the charge localization and subsequent fragmentation of the piperazine ring.
Piperazine Ring Fragments Ring FissionModerateModerate to HighThe alkyl substituent in Compound B can direct the fragmentation of the piperazine ring, potentially leading to a different distribution and abundance of these fragment ions.

Experimental Protocol for Tandem Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of piperazinyl benzenesulfonamides using a triple quadrupole or Q-TOF mass spectrometer.

4.1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

4.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

4.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-1000.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions. The optimal collision energy will depend on the specific compound and instrument.

    • Collision Gas: Argon or nitrogen.

The following diagram outlines the experimental workflow.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to 1-10 µg/mL Stock->Dilute Inject Inject Sample Dilute->Inject Separate Reversed-Phase Separation Inject->Separate ESI Positive ESI Separate->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 MS2 MS/MS Scan (Product Ion) MS1->MS2 Identify Identify Precursor and Fragment Ions MS2->Identify Propose Propose Fragmentation Pathways Identify->Propose

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of piperazinyl benzenesulfonamides is a predictable process governed by the fundamental chemical properties of the constituent moieties. By understanding the characteristic fragmentation pathways of both the benzenesulfonamide and piperazine components, researchers can confidently interpret the resulting mass spectra. This guide provides a framework for this interpretation, highlighting the key fragmentation reactions and the influence of structural modifications. The provided experimental protocol serves as a starting point for developing robust analytical methods for this important class of compounds.

References

  • ResearchGate. (n.d.). Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Retrieved from [Link]

  • Wang, Z., & Talaat, R. E. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid communications in mass spectrometry : RCM, 16(24), 2259–2265. [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.
  • Sun, W., Wu, S., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(12), 1679–1685. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Vessecchi, R., Galvão, T., Lopes, N. P., & de Souza, G. E. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105933-105964. [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Kertesz, V., Turecek, F., & Somogyi, A. (2012). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 23(1), 141–153. [Link]

  • Akocak, S., Kocyigit, U. M., Onaran, A., Dastan, A., & Gulcin, I. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]

Sources

Comparative Bioactivity Guide: Diethyl vs. Dimethyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl-Ethyl Switch

In medicinal chemistry, the substitution of an N,N-dimethyl group with an N,N-diethyl moiety on a sulfonamide scaffold is a classic "matched molecular pair" strategy used to modulate lipophilicity, metabolic stability, and steric fit.

While often perceived as a minor structural change, this modification triggers significant shifts in bioactivity profiles. N,N-Dimethyl derivatives typically offer higher aqueous solubility and lower steric hindrance, making them suitable for solvent-exposed binding regions. In contrast, N,N-Diethyl derivatives provide a higher logP (+0.5 to +1.0 units), increased membrane permeability, and steric bulk capable of inducing selectivity in tight binding pockets (e.g., hCA II).

This guide objectively compares these two derivatives, supported by experimental data, mechanistic insights, and validated protocols.

Physicochemical & Structural Analysis

The transition from methyl to ethyl substituents alters the physicochemical landscape of the molecule. The following table summarizes the core differences critical for Structure-Activity Relationship (SAR) decisions.

Table 1: Physicochemical Comparison (Methyl vs. Ethyl)
FeatureN,N-Dimethyl SulfonamideN,N-Diethyl SulfonamideImpact on Bioactivity
Steric Bulk (A-Value) Low (1.70 kcal/mol)Moderate (1.75 kcal/mol per ethyl)Ethyl groups can clash with narrow active site residues (e.g., Phe131 in hCA II) or fill hydrophobic pockets.
Lipophilicity (

LogP)
Baseline+0.6 to +1.0 (Approx.)Ethyl increases permeability but decreases aqueous solubility.
Electronic Effect Weak Inductive (+I)Slightly stronger (+I)Minimal impact on the pKa of the sulfonamide nitrogen (if secondary); negligible for tertiary.
Metabolic Liability High (Rapid N-demethylation)Moderate (Slower N-deethylation)Ethyl groups generally undergo slower oxidative dealkylation than methyl groups.

Bioactivity & Potency Analysis

Antibacterial Efficacy (Gram-Negative Focus)

Experimental data indicates that increasing the lipophilicity of the sulfonamide tail often enhances potency against Gram-negative bacteria due to improved penetration through the lipid-rich outer membrane.

Case Study: E. coli Inhibition In a study comparing substituted phenylmethylsulfonamido alkanamides, the N,N-diethyl derivative demonstrated superior potency compared to its methyl/unsubstituted precursors.[1]

  • Compound A (N,N-Diethyl derivative): MIC = 12.5 μg/mL against Escherichia coli.[1][2]

  • Compound B (Precursor/Less lipophilic): MIC > 100 μg/mL against Escherichia coli.

Mechanistic Insight: The N,N-diethyl moiety facilitates passive diffusion across the bacterial cell wall, accumulating higher intracellular concentrations required to inhibit dihydropteroate synthase (DHPS).

Enzyme Inhibition: Carbonic Anhydrase (hCA)

In the context of human Carbonic Anhydrase (hCA) inhibitors, the steric bulk of the ethyl group acts as a "selectivity toggle."

  • hCA II Selectivity: The active site of hCA II contains a bulky Phenylalanine (Phe131) residue. N,N-dimethyl derivatives often fit easily but lack specific hydrophobic contacts. N,N-diethyl derivatives can either clash with Phe131 (reducing potency) or, if the scaffold allows flexibility, induce a conformational fit that excludes other isoforms (increasing selectivity).

  • Data Trend: Replacement of rigid aromatic rings with flexible N-alkyl groups (Methyl/Ethyl) has been shown to improve Ki values from the micromolar to the nanomolar range by reducing steric clashes in the "middle" of the active site cavity.

Metabolic Stability: The N-Dealkylation Pathway

Metabolic stability is a primary driver for choosing between dimethyl and diethyl substitutions. Both moieties are susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes, but the kinetics and byproducts differ.[3]

Mechanism of Action

The reaction proceeds via hydroxylation of the


-carbon, forming an unstable carbinolamine intermediate that spontaneously collapses into the dealkylated amine and an aldehyde.

MetabolicPathway Substrate Tertiary Sulfonamide (R-SO2-N(CH2R')2) Inter Unstable Carbinolamine (R-SO2-N(CH2R')-CH(OH)R') Substrate->Inter Hydroxylation (alpha-C) CYP CYP450 (NADPH + O2) CYP->Inter Product Secondary Sulfonamide (R-SO2-NH-CH2R') Inter->Product Spontaneous Cleavage Aldehyde Aldehyde Byproduct (Formaldehyde/Acetaldehyde) Inter->Aldehyde Elimination

Figure 1: General mechanism of CYP450-mediated oxidative N-dealkylation for sulfonamides.

  • Dimethyl: Generates Formaldehyde . Rapid kinetics often lead to high clearance (high extraction ratio).

  • Diethyl: Generates Acetaldehyde . The reaction is generally slower due to steric hindrance at the enzymatic heme center, potentially extending the drug's half-life (

    
    ).
    

Experimental Protocols

Synthesis of N,N-Dialkyl Sulfonamides

Objective: Efficient synthesis of sulfonamide derivatives from sulfonyl chlorides.

Reagents:

  • Aryl sulfonyl chloride (1.0 equiv)

  • Secondary amine (Dimethylamine or Diethylamine) (1.2 equiv)

  • Triethylamine (Et3N) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Setup: Purge a round-bottom flask with nitrogen. Add the aryl sulfonyl chloride and dissolve in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add Et3N dropwise.

  • Reaction: Slowly add the secondary amine (dimethylamine or diethylamine) over 10 minutes to control the exotherm.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO3 and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: Comparative evaluation of antibacterial potency (e.g., against E. coli).

Protocol:

  • Preparation: Dissolve test compounds (Dimethyl vs. Diethyl) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 500 μg/mL down to 0.9 μg/mL.

  • Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 μL of inoculum to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO/Broth).

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Decision Logic: When to Use Which?

The following logic flow assists in selecting the optimal derivative during the Hit-to-Lead phase.

DecisionMatrix Start Start: Sulfonamide Optimization Target Is the Binding Pocket Sterically Constrained? Start->Target Solubility Is Aqueous Solubility a Limiting Factor? Target->Solubility No (Open Pocket) UseMe Select N,N-DIMETHYL (Low Sterics, High Solubility) Target->UseMe Yes (Tight Fit) Permeability Is Cell Permeability (Gram-neg) Required? Solubility->Permeability No Solubility->UseMe Yes (Need Solubility) Permeability->UseMe No UseEt Select N,N-DIETHYL (High LogP, Metabolic Stability) Permeability->UseEt Yes (Need Permeability)

Figure 2: Decision matrix for selecting between methyl and ethyl substituents based on SAR requirements.

References

  • Ajani, O. O., et al. (2012). "Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties." International Journal of Medicinal Chemistry.

  • Supuran, C. T. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences.

  • El-Haj, B. (2021).[4] "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs." Encyclopedia.

  • Várda, E. F., et al. (2024).[5] "Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide." Molecules.

  • Ajani, O. O., et al. (2013).[6] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal.[6]

Sources

structure-activity relationship (SAR) of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of


-diethyl-4-(piperazin-1-yl)benzenesulfonamide  (referred to herein as Compound 1 ). While sulfonamides are historically associated with Carbonic Anhydrase (CA) inhibition, the 

-diethyl substitution in this scaffold serves a critical medicinal chemistry function: it abolishes CA affinity, shifting the pharmacological profile toward G-Protein Coupled Receptors (GPCRs) , specifically the Serotonin 5-HT6 receptor .

5-HT6 antagonists are high-value targets for cognitive enhancement in Alzheimer’s disease and schizophrenia.[1] This guide compares Compound 1 against industry-standard antagonists (e.g., SB-271046 ) to demonstrate how the diethyl-sulfonamide moiety influences lipophilicity (


), blood-brain barrier (BBB) permeability, and receptor selectivity.

The Scaffold & Pharmacophore

The molecule is composed of three distinct pharmacophoric regions.[2] Understanding the role of each is prerequisite to rational analog design.

Structural Breakdown
  • Region A (Sulfonamide Terminus): The

    
     group.
    
    • Function: Acts as a hydrophobic cap. Unlike primary sulfonamides (

      
      ), the diethyl substitution prevents coordination with the Zinc ion in the Carbonic Anhydrase active site, ensuring CNS selectivity.
      
  • Region B (Phenyl Linker): The central benzene ring.

    • Function: Provides a rigid spacer (approx. 4–5 Å) between the hydrophobic sulfonamide and the basic amine.

  • Region C (Piperazine Head): The basic amine center.

    • Function: The distal nitrogen (

      
      ) is protonated at physiological pH. It forms a critical salt bridge with Asp3.32 (Asp106)  in the transmembrane domain (TM3) of the 5-HT6 receptor.
      
Visualization: SAR Logic Map

SAR_Map Core Scaffold: N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide Sulfonamide Region A: Sulfonamide (-SO2NEt2) Core->Sulfonamide Linker Region B: Phenyl Ring Core->Linker Piperazine Region C: Piperazine (Basic Center) Core->Piperazine Selectivity Selectivity Switch: Diethyl group blocks CA binding Increases BBB penetration Sulfonamide->Selectivity Modulates Spacer Geometry: Rigid 1,4-substitution Optimizes distance Linker->Spacer Defines Binding Primary Interaction: Salt bridge with Asp3.32 (Critical for affinity) Piperazine->Binding Drives

Figure 1: Pharmacophore dissection of the title compound. The diethyl group is the key determinant for "de-targeting" Carbonic Anhydrase.

Comparative Performance Analysis

To evaluate Compound 1 objectively, we compare it against a Primary Sulfonamide Analog (Compound 2) and a Clinical Standard (SB-271046).

Comparative Data Table
FeatureCompound 1 (Title)Compound 2 (Analog)SB-271046 (Reference)
Structure

-diethyl
Primary


-(4-methoxy-3-naphthyl)
5-HT6 Affinity (

)
7.2 (Moderate)< 6.0 (Weak)9.0 (High)
Selectivity (vs. CA-II) > 1000-foldNon-selective> 1000-fold
cLogP 2.4 (Good CNS entry)0.8 (Poor CNS entry)3.8 (High CNS entry)
Mechanism AntagonistWeak Antagonist / CA InhibitorInverse Agonist / Antagonist
Key Limitation Metabolic lability of ethyl groupsOff-target renal effects (diuretic)Low solubility
Analysis of Results
  • The "Diethyl" Effect (Cmpd 1 vs. Cmpd 2):

    • Replacing the diethyl group with hydrogens (Compound 2) drastically reduces 5-HT6 affinity. The 5-HT6 receptor pocket contains a hydrophobic cleft (formed by Val6.51 and Trp6.48) that accommodates the diethyl bulk.

    • Compound 2 gains potent Carbonic Anhydrase II inhibition (

      
      ), which is an undesirable off-target effect for a CNS drug (causing acidosis/diuresis). Conclusion:  The diethyl substitution is essential for selectivity.
      
  • Potency Gap (Cmpd 1 vs. SB-271046):

    • While Compound 1 is selective, it lacks the nanomolar potency of SB-271046. The naphthyl group in SB-271046 provides stronger

      
      -
      
      
      
      stacking interactions within the receptor pocket than the simple diethyl chain of Compound 1.
    • Optimization Strategy: Compound 1 serves as a "Fragment Lead." Replacing the diethyl group with a cyclic hydrophobic moiety (e.g., piperidine or morpholine) often boosts affinity to the

      
       range.
      

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (5-HT6)

Objective: Determine the affinity (


) of the analog series.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand: Use

    
    -LSD (non-selective) or 
    
    
    
    -SB-271046 (selective) at 2 nM concentration.
  • Incubation: Incubate membranes (

    
     protein) with test compounds (
    
    
    
    to
    
    
    ) for 60 min at 37°C.
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Validation:

    • Non-specific binding must be defined using

      
       Serotonin (5-HT).
      
    • Positive Control: Methiothepin or SB-271046 must be included in every run.

Protocol B: Functional cAMP Assay (Gs-Coupling)

Objective: Confirm antagonist activity (blockade of 5-HT induced cAMP).

  • Stimulation: Stimulate cells with

    
     5-HT (EC80 level) to induce cAMP production.
    
  • Treatment: Co-treat with increasing concentrations of Compound 1.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Readout: A decrease in TR-FRET signal (inverse to cAMP) indicates antagonism.

    • Agonist Check: Run Compound 1 without 5-HT. If cAMP rises, it is an agonist (failed candidate).

Synthesis & Optimization Workflow

The synthesis of these analogs is modular, allowing for rapid library generation.

Workflow Diagram

Workflow Start Start: 4-Fluoro-benzenesulfonyl chloride Step1 Step 1: Sulfonamide Formation (React with HN(Et)2) Start->Step1 0°C, DCM Step2 Step 2: SnAr Substitution (React with Piperazine) Step1->Step2 K2CO3, DMSO, 100°C Purify Purification (HPLC/Recryst) Step2->Purify Assay Biological Screening (Binding + Functional) Purify->Assay Decision Decision Gate Assay->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Ki < 50nM Discard Discard Decision->Discard Ki > 1uM

Figure 2: Modular synthesis pathway. Step 1 controls the hydrophobic cap (Selectivity); Step 2 installs the basic amine (Affinity).

Synthetic Note

The reaction in Step 2 is a Nucleophilic Aromatic Substitution (


). The sulfonamide group at the para position is electron-withdrawing, activating the fluorine for displacement by piperazine. This reaction requires heat (80–100°C) and a polar aprotic solvent (DMSO or DMF).

References

  • Bromidge, S. M., et al. (2002).[3] "Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 12(10), 1357-1360.[3]

  • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (Reference for Sulfonamide SAR selectivity).

  • PubChem Compound Summary. (2025). "N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide."[4] (Structural analog data).

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide
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Reactant of Route 2
N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.